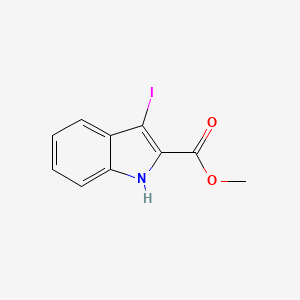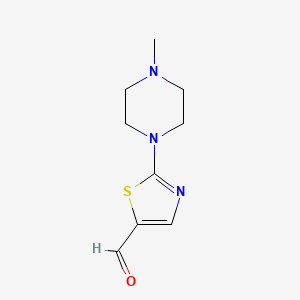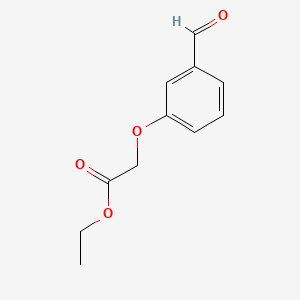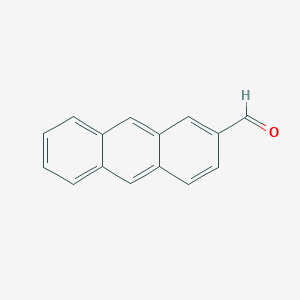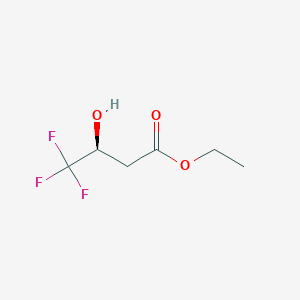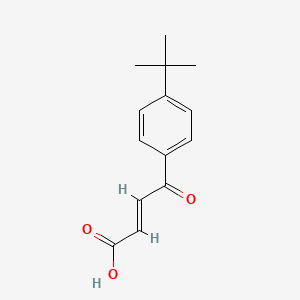
3-(4-叔丁基苯甲酰)丙烯酸
描述
3-(4-tert-Butylbenzoyl)acrylic acid (TBBAA) is an organic compound with an interesting combination of physical and chemical properties. It exhibits fluorescence, optical activity, and photoisomerization, making it highly useful in various scientific experiments.
Molecular Structure Analysis
The molecular formula of TBBAA is C14H16O3. It contains a tert-butylbenzoyl group attached to an acrylic acid moiety. The double bond in the acrylic acid portion provides conjugation, which contributes to its unique properties .Chemical Reactions Analysis
TBBAA can participate in various reactions, including esterification, hydrolysis, and photochemical processes. Its conjugated system allows for resonance stabilization and reactivity with nucleophiles or electrophiles .科学研究应用
1. Synthesis and Micellar Behavior of Poly (Acrylic Acid-b-Styrene) Block Copolymers
- Application Summary: This research involved the synthesis of poly(acrylic acid-b-styrene) (PAA-b-PS) amphiphilic block copolymers by consecutive telomerization of tert-butyl acrylate (tBA), atom transfer radical polymerization (ATRP) with styrene, and hydrolysis .
- Methods of Application: The PAA-b-PS micelles were prepared by dialysis against water . The resulting block copolymers were characterized by 1H NMR and GPC .
- Results: The results showed that these amphiphilic block copolymers formed spherical micelles with an average size of 140–190 nm . The critical micelle concentration (CMC) and the kinetic stability of these micelles were investigated by fluorescence technique, using pyrene as a fluorescence probe .
2. Synthesis of N-isopropyl Acrylamide Copolymerized Acrylic Acid
- Application Summary: This research involved the synthesis of N-isopropyl acrylamide copolymerized acrylic acid .
3. Adhesive Performance of Water-Based Acrylic Pressure-Sensitive Adhesives
- Application Summary: This research involved the study of the adhesive properties of water-based pressure-sensitive adhesives (PSA). The adhesives were affected by varying the amount of functional monomer acrylic acid (AA) and chain transfer agent, tert-dodecyl mercaptan (TDM) .
- Methods of Application: Four series of PSA were prepared by emulsion polymerization. Within each polymer series, the AA monomer proportion was held constant between 0.5 and 3.0 phm, and the fraction of the chain transfer agent was varied 0.0 to 0.2 phm .
- Results: The results showed that the gel content decreased with the increase of the chain transfer agent and with the reduction of AA. All adhesives properties (tack, peel, and shear resistance) improved with the increment of the AA monomer .
4. Tert-Butyl Acrylate (TBA) in Polymers
- Application Summary: TBA is used to impart specific characteristics and benefits to polymers. The tert-butyl moiety leads to high hydrophobicity. The comparatively high glass transition temperature (Tg 50 °C) imparts hardness to polymers. The branching of the tert-butyl moiety promotes interlocking between different polymer chains .
5. Adhesive Performance of Water-Based Acrylic Pressure-Sensitive Adhesives
- Application Summary: This research involved the study of the adhesive properties of water-based pressure-sensitive adhesives (PSA). The adhesives were affected by varying the amount of functional monomer acrylic acid (AA) and chain transfer agent, tert-dodecyl mercaptan (TDM) .
- Methods of Application: Four series of PSA were prepared by emulsion polymerization. Within each polymer series, the AA monomer proportion was held constant between 0.5 and 3.0 phm, and the fraction of the chain transfer agent was varied 0.0 to 0.2 phm .
- Results: The results showed that the gel content decreased with the increase of the chain transfer agent and with the reduction of AA. All adhesives properties (tack, peel, and shear resistance) improved with the increment of the AA monomer .
6. Tert-Butyl Acrylate (TBA) in Polymers
- Application Summary: TBA is used to impart specific characteristics and benefits to polymers. The tert-butyl moiety leads to high hydrophobicity. The comparatively high glass transition temperature (Tg 50 °C) imparts hardness to polymers. The branching of the tert-butyl moiety promotes interlocking between different polymer chains .
安全和危害
未来方向
Research on TBBAA could explore its applications in materials science, photochemistry, and drug development. Investigating its interactions with biological systems and optimizing its properties may lead to novel applications.
属性
IUPAC Name |
(E)-4-(4-tert-butylphenyl)-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-14(2,3)11-6-4-10(5-7-11)12(15)8-9-13(16)17/h4-9H,1-3H3,(H,16,17)/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBQKTQKFFYBES-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20902153 | |
| Record name | NoName_1370 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20902153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-tert-Butylbenzoyl)acrylic acid | |
CAS RN |
97678-86-9 | |
| Record name | 97678-86-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-2-(methylthio)pyridine](/img/structure/B1597583.png)
![4-methyl-1,3-diphenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B1597584.png)
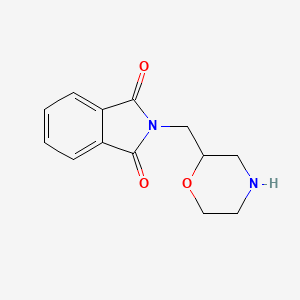
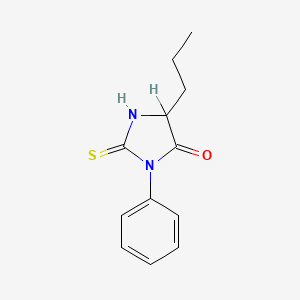
![4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B1597594.png)
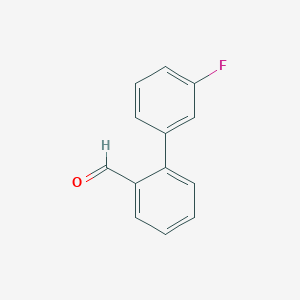
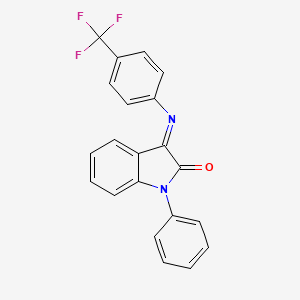
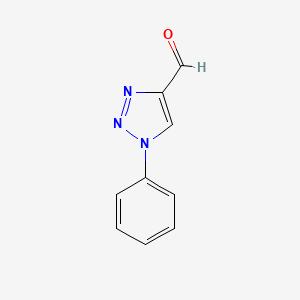
![4-Chloro-2-methyl-1H-benzo[d]imidazole](/img/structure/B1597601.png)
